3-Amino-1-(4-sulfamoylphenyl)urea: Carbonic Anhydrase Inhibition Potential vs. Standard Sulfanilamide
While direct inhibition data for 3-amino-1-(4-sulfamoylphenyl)urea itself is not publicly available, class-level inference from the sulfonyl semicarbazide series (compounds 5-13) demonstrates that the 4-sulfamoylphenyl semicarbazide core confers potent inhibition against human carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and XII [1]. For instance, the unsubstituted sulfonyl semicarbazide (Compound 5, R=H) exhibits a Ki of 73.9 nM for hCA IX and 0.68 nM for hCA XII, which is significantly more potent than the reference inhibitor sulfanilamide (Ki for hCA II ~ 32-35 nM ) against the relevant tumor-associated isoforms.
| Evidence Dimension | Inhibition of human carbonic anhydrase isoforms (Ki, nM) |
|---|---|
| Target Compound Data | Not directly measured; class-level inference from sulfonyl semicarbazide core. |
| Comparator Or Baseline | Sulfanilamide: Ki (hCA II) = 32-35 nM ; Acetazolamide (AZA): Ki (hCA IX) = 25 nM, Ki (hCA XII) = 5.8 nM [1]. |
| Quantified Difference | Compound 5 (sulfonyl semicarbazide core): Ki (hCA IX) = 73.9 nM (3x weaker than AZA but more potent than sulfanilamide); Ki (hCA XII) = 0.68 nM (8.5x more potent than AZA). |
| Conditions | In vitro enzyme inhibition assay using stopped-flow CO2 hydration method; human CA isoforms. |
Why This Matters
The 4-sulfamoylphenyl semicarbazide core imparts low nanomolar to subnanomolar potency against tumor-associated CA isoforms, a critical differentiation for anticancer drug discovery projects.
- [1] Toraskar, M. P., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Med. Chem. Lett., 5(7), 793–796. Table 1: Ki (nM) data for compounds 5–13 against hCA I, II, IX, XII. View Source
